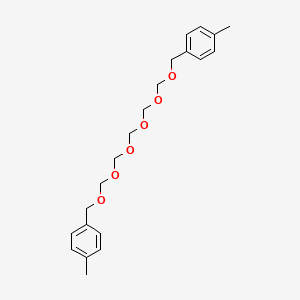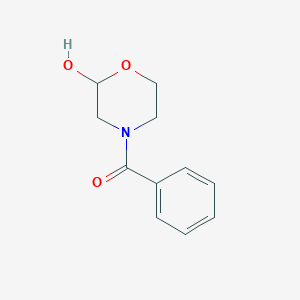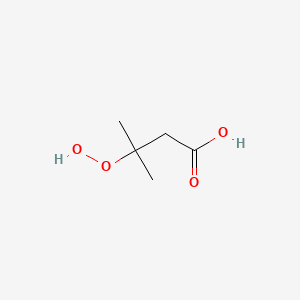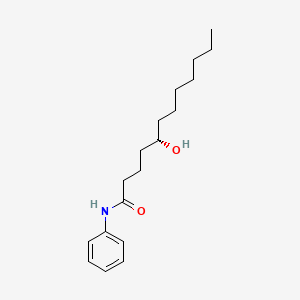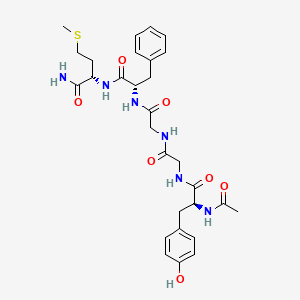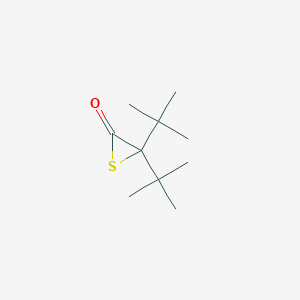
3,3-Di-tert-butylthiiran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Di-tert-butylthiiran-2-one is an organosulfur compound characterized by a three-membered ring structure containing a sulfur atom. This compound is known for its unique reactivity and stability, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di-tert-butylthiiran-2-one typically involves the reaction of tert-butylthiol with a suitable oxidizing agent. One common method is the oxidation of tert-butylthiol using hydrogen peroxide in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Di-tert-butylthiiran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like amines or alkoxides are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes.
Wissenschaftliche Forschungsanwendungen
3,3-Di-tert-butylthiiran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Wirkmechanismus
The mechanism of action of 3,3-Di-tert-butylthiiran-2-one involves its interaction with nucleophiles, leading to the formation of various adducts. The sulfur atom in the thiirane ring is highly reactive, making it a target for nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Di-tert-butylthiirane: Similar structure but lacks the carbonyl group.
tert-Butylthiol: Precursor in the synthesis of 3,3-Di-tert-butylthiiran-2-one.
Sulfoxides and Sulfones: Oxidation products of this compound
Uniqueness
This compound is unique due to its three-membered ring structure containing a sulfur atom, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
63702-82-9 |
|---|---|
Molekularformel |
C10H18OS |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
3,3-ditert-butylthiiran-2-one |
InChI |
InChI=1S/C10H18OS/c1-8(2,3)10(7(11)12-10)9(4,5)6/h1-6H3 |
InChI-Schlüssel |
CFPUWMGFCYFCTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(C(=O)S1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
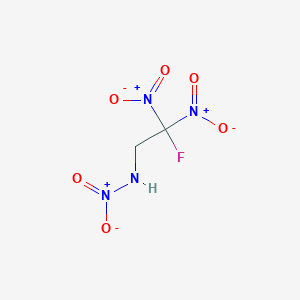
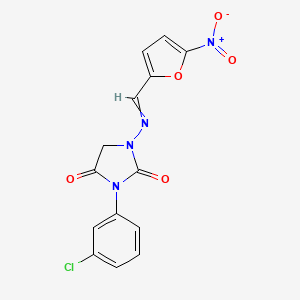
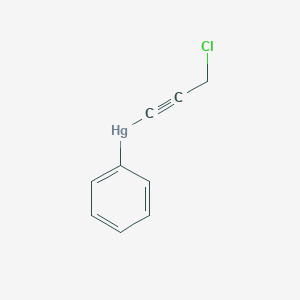

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)

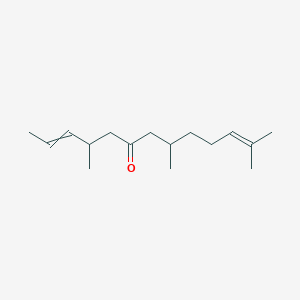
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
